3-Chloro-4-cyclopropoxy-2-nitropyridine
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Overview
Description
3-Chloro-4-cyclopropoxy-2-nitropyridine is a heterocyclic organic compound with the molecular formula C8H7ClN2O3. This compound is part of the nitropyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives followed by chlorination and cyclopropoxylation. One common method involves the nitration of 4-cyclopropoxypyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting nitropyridine is then chlorinated using thionyl chloride or phosphorus pentachloride to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 3-chloro-4-cyclopropoxy-2-aminopyridine.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
3-Chloro-4-cyclopropoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitropyridine
- 3-Chloro-2-nitropyridine
- 2-Chloro-4-nitropyridine
Uniqueness
3-Chloro-4-cyclopropoxy-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitropyridine derivatives and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-2-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-7-6(14-5-1-2-5)3-4-10-8(7)11(12)13/h3-5H,1-2H2 |
InChI Key |
YYZQZXRDNNXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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